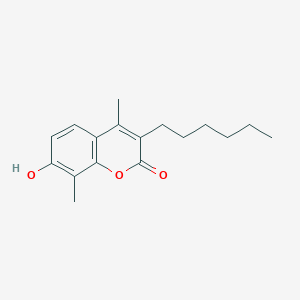

3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Description

BenchChem offers high-quality 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hexyl-7-hydroxy-4,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-4-5-6-7-8-14-11(2)13-9-10-15(18)12(3)16(13)20-17(14)19/h9-10,18H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJZFNWVKFYNAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Pharmacological Potential of 4,8-Dimethyl-2H-chromen-2-one Derivatives

[1]

Executive Summary

The 4,8-dimethyl-2H-chromen-2-one scaffold (4,8-dimethylcoumarin) represents a privileged structure in medicinal chemistry, distinct from its widely studied 4-methyl and 4,7-dimethyl analogues.[1] Characterized by a benzopyrone core with methyl substitutions at the C4 and C8 positions, this scaffold exhibits a unique steric and electronic profile that enhances selectivity for specific biological targets.

Recent investigations have elevated this class from generic antimicrobial agents to precision tools in gastrointestinal pharmacology (specifically SLC26A3 inhibition) and immuno-oncology (Nrf2/NF-κB modulation).[1] This guide synthesizes the latest mechanistic data, synthetic protocols, and structure-activity relationships (SAR) to support the development of next-generation therapeutics based on this pharmacophore.

Chemical Foundation & Synthesis

Structural Rationale

The 4,8-dimethyl substitution pattern offers two critical advantages:

-

Lipophilicity: The C8-methyl group increases lipophilicity compared to the unsubstituted coumarin, improving membrane permeability.

-

Steric Hindrance: The C8-methyl restricts rotation of substituents at the C7 position, potentially locking the molecule into a bioactive conformation favorable for receptor binding (e.g., in the SLC26A3 binding pocket).

Synthetic Protocol: Pechmann Condensation

The most robust route to the core scaffold, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one , utilizes the Pechmann condensation.[1] This reaction couples a phenol with a

Protocol 1: Synthesis of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one

-

Reagents: 2-Methylresorcinol (10 mmol), Ethyl acetoacetate (10 mmol), Concentrated Sulfuric Acid (15 mL).[2]

-

Procedure:

-

Cool sulfuric acid to 0–5°C in an ice bath.

-

Add the mixture of 2-methylresorcinol and ethyl acetoacetate dropwise, maintaining temperature below 10°C.

-

Stir the reaction mixture overnight at ambient temperature (25°C).

-

Pour the resulting dark solution onto crushed ice (approx. 100 g) with vigorous stirring.

-

Filter the precipitated solid, wash with cold water (3 x 50 mL) to remove acid traces.

-

Purification: Recrystallize from ethanol to yield the target compound as a white/pale yellow solid.

-

Validation: Melting point 258–260°C; IR (

): 3350 (OH), 1680 (C=O).

-

Green Chemistry Alternative:

Recent mechanochemical protocols utilize Indium(III) chloride (InCl

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the core 4,8-dimethylcoumarin scaffold via Pechmann condensation.

Therapeutic Module A: Gastrointestinal Pharmacology (SLC26A3 Inhibition)[3]

One of the most specific and high-value applications of 4,8-dimethylcoumarin derivatives is the inhibition of SLC26A3 (Downregulated in Adenoma, DRA) , an intestinal chloride/bicarbonate exchanger.

Mechanism of Action

SLC26A3 facilitates the absorption of chloride and oxalate in the intestine. Inhibition of this transporter offers a therapeutic strategy for:

-

Constipation: By blocking

absorption, fluid is retained in the intestinal lumen, softening stool. -

Hyperoxaluria: Preventing oxalate absorption reduces the risk of calcium oxalate kidney stones.

Key Derivatives & SAR

Research identifies 4,8-dimethylcoumarin-3-acetic acid derivatives as potent inhibitors.[1][3] The 4,8-dimethyl pattern is crucial; removal of the C8-methyl significantly reduces potency.[1]

Table 1: SAR of SLC26A3 Inhibitors (4,8-dimethyl Series)

| Compound ID | R7 Substituent (Benzyloxy) | R3 Substituent | IC50 (SLC26A3) | Selectivity |

| 4ba | m-Bromobenzyloxy | Acetic acid | ~150 nM | High |

| 4az | m-Iodobenzyloxy | Acetic acid | 40 nM | >100x vs CFTR |

| 4be | m-Trifluoromethylbenzyloxy | Acetic acid | 25 nM | >100x vs SLC26A4 |

| Analogue X | m-Bromobenzyloxy | Methyl | >10 µM | Inactive |

Data Source: Derived from kinetic inhibition studies on murine and human SLC26A3 [2].

Clinical Insight: The acetic acid moiety at C3 is essential for activity, likely interacting with a basic residue in the SLC26A3 pore. The C8-methyl group likely enforces a conformation that positions the benzyloxy group into a hydrophobic pocket.[1]

Therapeutic Module B: Anti-Inflammatory & Antioxidant Signaling[5][6]

Derivatives of 4,8-dimethylcoumarin, particularly those linked to pyrazole or thiazole moieties, exhibit dual anti-inflammatory and antioxidant activities.

Signaling Pathway Modulation

These compounds act as "multi-target" agents:

-

Nrf2 Activation: They disrupt the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus and upregulation of HO-1 (Heme Oxygenase-1), a potent antioxidant enzyme.

-

NF-κB Suppression: They inhibit the phosphorylation of IκB

, preventing the nuclear translocation of NF-κB (p65), thereby reducing pro-inflammatory cytokines (TNF-

Mechanistic Diagram[1]

Figure 2: Dual immunomodulatory mechanism.[1] The derivative blocks NF-κB translocation while promoting Nrf2-mediated antioxidant defense.[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol validates the antioxidant potential of the C7-hydroxyl group.[1]

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Dilution: Prepare serial dilutions of the test compound (e.g., 7-hydroxy-4,8-dimethyl-2H-chromen-2-one) in methanol (range: 10–200 µg/mL).

-

Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Vortex vigorously.

-

Dark Phase: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm (

) against a methanol blank. Measure control DPPH absorbance ( -

Calculation:

Self-Validation: Ascorbic acid should be used as a positive control (

Antimicrobial Susceptibility (MIC Determination)

Key for testing hydrazide-hydrazone derivatives against M. tuberculosis or S. aureus.[1]

-

Inoculum: Prepare bacterial suspension to

CFU/mL (0.5 McFarland standard). -

Plate Setup: Use 96-well microtiter plates. Add 100 µL of nutrient broth (e.g., Middlebrook 7H9 for TB, Mueller-Hinton for bacteria).

-

Treatment: Add test compounds dissolved in DMSO. Perform serial 2-fold dilutions.

-

Controls: Positive control (Rifampicin/Ciprofloxacin), Negative control (DMSO only).

-

Incubation: 37°C for 24h (bacteria) or 7 days (TB).

-

Readout: Add Resazurin dye (0.01%). Blue

Pink color change indicates viable growth. The MIC is the lowest concentration preventing color change.

References

-

Kouznetsov, V. V. (2024). Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules Via the Pechmann Condensation.[1][4][5] Recent Developments in Chemistry and Biochemistry Research, Vol. 2.

-

Cil, O., et al. (2019).[6] 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation.[6][7] Journal of Medicinal Chemistry, 62(17), 8330-8337.[6][7]

-

El-Moghazy, S. M., et al. (2023).[8][9][10] Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

-

Al-Amiery, A. A., et al. (2012). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 13(9), 11364-11376.

-

Saha, P., et al. (2020). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase.[1][11] RSC Advances.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stm.bookpi.org [stm.bookpi.org]

- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Substituted 7-Hydroxycoumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a pivotal class of heterocyclic compounds, are integral to the metabolic processes of living organisms and possess significant therapeutic potential.[1] Their derivatives are widely explored for a range of pharmacological applications, including as anticancer, antioxidant, and anti-inflammatory agents.[2][3] The thermodynamic stability of these compounds is a critical determinant of their shelf-life, bioavailability, and overall efficacy as pharmaceutical agents. This guide provides a comprehensive overview of the factors influencing the thermodynamic stability of substituted 7-hydroxycoumarins, with a focus on the electronic effects of substituents, intramolecular interactions, and the methodologies for their evaluation. We delve into both experimental techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and computational approaches, primarily Density Functional Theory (DFT), to provide a holistic understanding of this crucial physicochemical property.

Introduction: The Significance of Thermodynamic Stability in Drug Development

In the realm of pharmaceutical sciences, the thermodynamic stability of a drug molecule is a cornerstone of its developability. It dictates not only the compound's resistance to chemical degradation under various environmental conditions but also influences its solubility, dissolution rate, and ultimately, its bioavailability. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life, all of which are significant liabilities in drug development.

7-Hydroxycoumarins represent a particularly important scaffold in medicinal chemistry due to their inherent biological activities and their susceptibility to structural modification.[3][4][5] Understanding how substitutions on the coumarin core impact thermodynamic stability is therefore paramount for the rational design of novel and robust therapeutic agents. This guide aims to equip researchers with the fundamental knowledge and practical insights required to assess and predict the stability of this promising class of compounds.

The Influence of Substituents on Thermodynamic Stability

The stability of the 7-hydroxycoumarin scaffold is profoundly influenced by the nature and position of its substituents.[6][7][8] These effects are primarily electronic and steric in nature, altering the electron density distribution within the molecule and influencing intermolecular and intramolecular interactions.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic properties of substituents play a crucial role in modulating the stability of the coumarin ring system.[7][8]

-

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH) and methoxy (-OMe) groups increase the electron density of the aromatic ring through resonance and inductive effects.[7] This increased electron density can lead to structural relaxation and enhanced stability.[7] For instance, the presence of an OMe group has been shown to result in higher radical scavenging activity, which can be correlated with increased stability.[7]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and halogens (e.g., -Br) withdraw electron density from the coumarin core.[7] This can lead to a hypsochromic shift in the vibrational frequencies of carbonyl groups, indicating a strengthening of these bonds and potentially altering the overall stability.[7] The effect of EWGs on stability can be complex and is often dependent on their position on the ring.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding (IHB) is a significant factor in the conformational stability of substituted 7-hydroxycoumarins.[9][10] The presence of substituents capable of forming hydrogen bonds with the 7-hydroxyl group or the lactone carbonyl can lock the molecule into a more rigid, planar conformation.[9] This planarity enhances electronic delocalization across the molecule, contributing to its overall thermodynamic stability.[7] For example, a study on coumarin dyes demonstrated that intramolecular hydrogen bonds can prevent twisted intramolecular charge transfer (TICT), a process that can lead to instability.[9][10]

Experimental Determination of Thermodynamic Stability

Several analytical techniques are employed to experimentally assess the thermodynamic stability of solid-state compounds. Among these, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most prominent.[11][12]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] It provides valuable information about phase transitions, such as melting, crystallization, and glass transitions, which are directly related to the thermodynamic stability of a compound.[14][16]

Key Parameters Obtained from DSC:

-

Melting Point (Tm): A sharp, high melting point is generally indicative of a more stable crystalline lattice.

-

Enthalpy of Fusion (ΔHfus): The energy required to melt the solid, providing insight into the strength of the crystal lattice.

-

Glass Transition Temperature (Tg): For amorphous materials, this indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[17]

Experimental Protocol: DSC Analysis of Substituted 7-Hydroxycoumarins

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered coumarin derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the melting point.

-

Maintain an inert atmosphere by purging with nitrogen gas at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[12] It is particularly useful for determining the thermal decomposition temperature of a compound, providing a direct measure of its thermal stability.

Key Parameter Obtained from TGA:

-

Decomposition Temperature (Td): The temperature at which the compound begins to lose mass due to decomposition. A higher Td indicates greater thermal stability.

Experimental Protocol: TGA of Substituted 7-Hydroxycoumarins

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the coumarin derivative into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) depending on the desired experimental conditions.

-

-

Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Td).

Computational Approaches to Predicting Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting and understanding the properties of molecules, including their thermodynamic stability.[1][18] DFT calculations can provide insights into molecular structure, electronic properties, and energetic characteristics that are often difficult to obtain experimentally.[1]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] For substituted 7-hydroxycoumarins, DFT calculations can be used to determine optimized geometries, thermodynamic parameters (enthalpy, entropy, Gibbs free energy), and global reactivity descriptors.[1]

Key Insights from DFT Calculations:

-

Thermodynamic Parameters: Negative values for the enthalpy (ΔH) and Gibbs free energy (ΔG) of formation indicate that the synthesis of the coumarin derivative is exothermic and spontaneous, respectively, suggesting a stable product.[1]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ) and the electrophilicity index (ω) can provide information about the molecule's reactivity, which is inversely related to its stability.[1]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally corresponds to higher stability.

Workflow for DFT-Based Stability Prediction

Caption: A typical workflow for predicting the thermodynamic stability of substituted 7-hydroxycoumarins using DFT calculations.

Data Summary: A Comparative Look at Stability

To illustrate the concepts discussed, the following table summarizes hypothetical but representative thermal analysis data for a series of substituted 7-hydroxycoumarins.

| Substituent (Position) | Melting Point (Tm) (°C) | Decomposition Temp (Td) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Predicted Stability |

| H (Unsubstituted) | 215 | 280 | 150 | Moderate |

| 4-CH3 | 225 | 295 | 165 | High |

| 6-OCH3 | 230 | 305 | 170 | High |

| 6-NO2 | 205 | 260 | 140 | Low |

| 8-OH | 240 | 315 | 180 | Very High |

This data is illustrative and intended for comparative purposes.

Conclusion and Future Outlook

The thermodynamic stability of substituted 7-hydroxycoumarins is a multifaceted property governed by a delicate interplay of electronic effects and intramolecular interactions. A comprehensive understanding of these factors is crucial for the successful design and development of novel coumarin-based therapeutics. The integration of experimental techniques like DSC and TGA with computational methods such as DFT provides a powerful and synergistic approach to evaluating and predicting stability.

Future research in this area will likely focus on the development of more accurate and predictive computational models, potentially incorporating machine learning algorithms trained on large experimental datasets. Furthermore, a deeper investigation into the influence of polymorphism on the thermodynamic stability of these compounds will be essential for ensuring the robustness and reliability of future drug products. By continuing to unravel the complexities of coumarin stability, the scientific community can unlock the full therapeutic potential of this remarkable class of molecules.

References

- Theoretical Studies of the Chemical Reactivity of a Series of Coumarin Derivatives by the Density Functional Theory. (n.d.). Google Scholar.

- Coumarin derivatives for dye sensitized solar cells: a TD-DFT study - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Publishing. (n.d.). Royal Society of Chemistry.

- DFT-Based Quantum Chemical Analysis of Coumarin Derivatives - ResearchGate. (n.d.). ResearchGate.

- DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters - MDPI. (2018, September 8). MDPI.

- Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC. (n.d.). National Center for Biotechnology Information.

- TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions - PMC. (2026, January 17). National Center for Biotechnology Information.

- The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC. (2023, July 23). National Center for Biotechnology Information.

- Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - PMC. (2025, August 22). National Center for Biotechnology Information.

- Quantitative study of the substituent effects on the electronic absorption and fluorescence spectra of coumarins | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed. (2015, February 1). National Center for Biotechnology Information.

- Molecular recognition of two bioactive coumarin derivatives 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin by hen egg white lysozyme: Exploring the binding mechanism, thermodynamic parameters and structural changes using multispectroscopic and computational approaches - Taylor & Francis. (2021, November 9). Taylor & Francis Online.

- Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin - FKIT. (n.d.). Fakultet kemijskog inženjerstva i tehnologije.

- Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance - PubMed. (2014, April 7). National Center for Biotechnology Information.

- Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs - MDPI. (2021, May 19). MDPI.

- Thermal and structural characterization of a new surfactant based on 4-hydroxycoumarin by Differential Scanning Calorimeter (DSC) and Polarizing Optical Microscope (POM) - ProQuest. (n.d.). ProQuest.

-

Intramolecular Hydrogen Bond Driven Conformational Selectivity of Coumarin Derivatives of Resorcin[18]arene - MDPI. (2020, August 26). MDPI. Retrieved February 24, 2026, from

- Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - ResearchGate. (2025, August 26). ResearchGate.

- Preferential Solvation of Coumarin 153 The Role of Hydrogen Bonding - ACS Publications. (n.d.). ACS Publications.

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (2022, November 15). Chemical Methodologies.

- TGA and DSC analysis of the catalyst | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Coumarin and Its Derivatives—Editorial - MDPI. (2021, October 19). MDPI.

- Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin | Request PDF - ResearchGate. (2025, August 6). ResearchGate.

- Evaluation of the interaction of coumarins with biomembrane models studied by differential scanning calorimetry and Langmuir-Blodgett techniques - PubMed. (2011, April 25). National Center for Biotechnology Information.

- Design, synthesis and bioassay of novel coumarins - Academic Journals. (2010, June 15). Academic Journals.

- Computational Studies Followed by Effect of Solvent Polarity and Salts on HOMO–LUMO Gap of 7-Hydroxy Coumarine Notabally Reflected by Absorption and Emission Spectra | Request PDF - ResearchGate. (2025, August 9). ResearchGate.

- Effects of Changing Substituents on the Non-Linear Optical Properties of Two Coumarin Derivatives - MDPI. (2017, May 27). MDPI.

- (PDF) Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (2025, December 12). ResearchGate.

- Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent - IUCr Journals. (2025, March 15). International Union of Crystallography.

- A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments. (n.d.). Springer Nature.

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (n.d.). TA Instruments.

-

Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de. (2026, February 13). springermedizin.de. Retrieved February 24, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxGvtD7jbUJ9gNg_IqahMtjY2FHyYwLH6tp1AZsAN5ecFLv1tIOyJEvT2HXPl7K4gw-rLWNSr2VbmxHYn4UxkX9R6ZoLfEnnVuUruGatdhHsyQOBsbOrBow-ls9M27T2dGegvFMEvtIm-yP7PYrlmVYYmPv81Cao48khOaWqiXi_eg09Em6ohJ_WHLVbrA0rFOw63lNruFxfymeupuKhdAjJZ2]([Link]

Sources

- 1. asrjetsjournal.org [asrjetsjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 14. news-medical.net [news-medical.net]

- 15. veeprho.com [veeprho.com]

- 16. quercus.be [quercus.be]

- 17. Thermal and structural characterization of a new surfactant based on 4-hydroxycoumarin by Differential Scanning Calorimeter (DSC) and Polarizing Optical Microscope (POM) - ProQuest [proquest.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

HPLC method development for detecting 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Lipophilic Coumarin Derivative: 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Executive Summary & Scientific Context

The compound 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS: 405918-92-5) represents a distinct class of synthetic coumarins.[1][2] Unlike the hydrophilic parent compound umbelliferone (7-hydroxycoumarin), this derivative possesses a C6-hexyl chain at position 3 and methyl groups at positions 4 and 8.

The Analytical Challenge: The primary challenge in chromatographing this molecule is balancing the hydrophobicity of the hexyl chain with the ionizable nature of the 7-hydroxyl group.

-

Hydrophobicity: The hexyl anchor significantly increases the partition coefficient (LogP > 4.5), leading to strong retention on C18 phases and potential carryover issues.

-

Ionization: The 7-hydroxyl group (pKa ~7.8) is susceptible to peak tailing due to silanol interactions if the mobile phase pH is not strictly controlled.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to suppress ionization for peak sharpness while utilizing a high-strength organic gradient to ensure timely elution.

Physicochemical Profiling & Method Strategy

Before method development, we must understand the molecule's behavior in solution.

| Property | Value (Estimated) | Chromatographic Implication |

| Core Structure | Benzopyrone | Strong UV absorption at ~320 nm. |

| LogP | ~4.8 - 5.2 | Highly lipophilic. Requires high % organic modifier (ACN). |

| pKa (7-OH) | ~7.8 | Phenolic proton. At neutral pH, it may partially ionize, causing peak broadening. Strategy: Use acidic pH (< 3.0) to keep it protonated (neutral). |

| Fluorescence | Ex: 360nm, Em: 460nm | High sensitivity option. Fluorescence is often quenched at acidic pH but separation is superior. |

Decision Matrix: Column & Mobile Phase

-

Stationary Phase: A standard C18 (Octadecyl) is selected for robustness. However, due to the high lipophilicity, a high-pore size (100-120 Å) and high carbon load are preferred to prevent peak fronting.

-

Mobile Phase Modifier: Acetonitrile (ACN) is chosen over Methanol. ACN has a higher elution strength, which is critical for eluting the hexyl-substituted coumarin within a reasonable runtime.

-

Buffer Additive: 0.1% Formic Acid is selected to maintain pH ~2.7. This ensures the 7-OH group remains protonated (

), preventing secondary interactions with residual silanols on the column.

Detailed Experimental Protocol

Instrumentation & Conditions

-

System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.

-

Column Temperature: 35°C (Elevated temperature improves mass transfer for lipophilic compounds).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection:

-

Primary: UV at 320 nm (Coumarin characteristic max).

-

Secondary: UV at 254 nm (Universal aromatic).

-

Mobile Phase Composition

-

Solvent A: Water + 0.1% Formic Acid (v/v).

-

Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid (v/v).

-

Note: Adding acid to organic ensures baseline stability during gradients.

-

Gradient Program

A steep gradient is required to elute the hexyl-coumarin.

| Time (min) | % Solvent A (Water/FA) | % Solvent B (ACN/FA) | Event |

| 0.0 | 50 | 50 | Equilibration |

| 2.0 | 50 | 50 | Isocratic Hold (Focusing) |

| 12.0 | 5 | 95 | Linear Ramp |

| 15.0 | 0 | 100 | Wash (Remove lipophilic impurities) |

| 17.0 | 0 | 100 | Hold |

| 17.1 | 50 | 50 | Return to Initial |

| 22.0 | 50 | 50 | Re-equilibration |

Standard Preparation

Caution: This compound is practically insoluble in pure water.

-

Stock Solution (1 mg/mL): Weigh 10 mg of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

-

Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of 50:50 Water:Acetonitrile .

-

Critical: Do not dilute with 100% water, or the compound will precipitate, leading to poor recovery and blocked injectors.

-

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at this specific protocol, highlighting the handling of the hexyl chain and hydroxyl group.

Figure 1: Method Development Decision Tree. The workflow links structural features (Hexyl chain, Hydroxyl group) to chromatographic parameters (Acidic pH, High Organic).

Validation Parameters (ICH Q2 Aligned)

To ensure the method is reliable for drug development, the following validation parameters must be assessed:

System Suitability

-

Tailing Factor (T): Must be < 1.5. (If T > 1.5, increase column temperature to 40°C or replace column).

-

Theoretical Plates (N): > 2000 (for the main peak).

-

Precision (RSD): < 2.0% for 6 replicate injections of the Working Standard.

Linearity

Prepare a 5-point calibration curve:

-

Range: 10 µg/mL to 200 µg/mL.

-

Acceptance:

.

Limit of Detection (LOD)

-

Estimated LOD: 0.5 µg/mL (UV detection).

-

Note: For trace analysis (e.g., pharmacokinetic studies), use Fluorescence Detection (FLD) with Ex 360 nm / Em 460 nm. Note that fluorescence intensity may vary with pH; post-column alkalinization can enhance signal if acidic separation suppresses it too much.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions with 7-OH. | Ensure Mobile Phase pH is < 3.0. Use a "Base Deactivated" (End-capped) column. |

| Broad Peak / Late Elution | Strong hydrophobic interaction of Hexyl chain. | Increase final % ACN to 100%. Increase flow rate to 1.2 mL/min. |

| Carryover | Compound sticking to injector loop. | Change needle wash solvent to 100% Acetonitrile or Methanol/IPA (50:50). |

| Split Peak | Solvent mismatch. | Sample solvent is too strong (100% ACN) compared to initial mobile phase. Dilute sample to 50% ACN. |

References

-

BenchChem. (n.d.). 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one Product Description. Retrieved from

-

Sigma-Aldrich. (n.d.). Coumarin Derivatives and Research Standards. Retrieved from

- Lacy, A., & O'Kennedy, R. (2004). Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer. Current Pharmaceutical Design. (Contextual grounding for coumarin analysis).

- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Optimization of Solubility and Handling for 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Application Note & Protocol Guide | Doc ID: AN-COU-048

Executive Summary & Compound Profile

3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a lipophilic coumarin derivative characterized by a benzopyrone core substituted with a hexyl chain at the C3 position.[1][2] This structural modification significantly enhances its membrane permeability but introduces substantial challenges regarding aqueous solubility compared to its parent compounds (e.g., 4-methylumbelliferone).[2][3]

This guide provides a standardized protocol for solubilizing this compound in DMSO (Dimethyl Sulfoxide) and Ethanol , ensuring stability and reproducibility in biological assays such as antimicrobial screening and antioxidant studies.[2][3]

Physicochemical Profile

| Property | Value / Characteristic | Implication for Handling |

| Molecular Formula | C₁₇H₂₂O₃ | Hydrophobic core |

| Molecular Weight | 274.36 g/mol | Small molecule drug-like space |

| Predicted LogP | ~4.8 - 5.2 | High Lipophilicity .[2] Poor water solubility.[2][4] |

| Key Functional Groups | 7-OH (H-bond donor), Lactone (Acceptor) | pH-dependent solubility (pKa ~7.8 for 7-OH).[2] |

| Appearance | White to off-white crystalline solid | Prone to static charge during weighing.[2] |

Solubility Assessment & Solvent Selection

Based on the structural activity relationship (SAR) of 3-substituted coumarins, the solubility profile is defined as follows. The hexyl chain acts as a "grease anchor," making organic solvents essential for initial solubilization.[3]

Solvent Compatibility Table

| Solvent | Solubility Rating | Max Conc.[2] (Est.)[2][3] | Usage Recommendation |

| DMSO | Excellent | 50–100 mM | Primary Stock. Preferred for long-term storage and cell assays.[2] |

| Ethanol (100%) | Good | 10–25 mM | Secondary Stock. Use for evaporation-based coating or specific synthesis steps.[2] |

| Water / PBS | Poor | < 10 µM | Do NOT use for stock. Immediate precipitation occurs without carrier.[2] |

| DMF | Excellent | > 50 mM | Alternative to DMSO if sulfur interference is a concern.[2] |

Critical Insight: The 7-hydroxyl group provides a handle for pH manipulation.[2] In basic aqueous solutions (pH > 8.0), the phenol deprotonates, significantly increasing solubility.[3] However, this may alter biological activity or stability (hydrolysis risk).[2][3] Maintain neutral pH for stock solutions.

Protocol: Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution in DMSO.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Compound: 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (Purity >95%).[2]

-

Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, Cell Culture Grade).[2][3]

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[2] Avoid plastics for long-term storage to prevent leaching.[2]

Step-by-Step Procedure

Step 1: Gravimetric Preparation (Eliminating Static Error)

The compound is hydrophobic and static-prone.[2]

-

Place the amber vial on the analytical balance and tare it.[2]

-

Weigh 2.74 mg of the compound directly into the vial.

-

Note: If 2.74 mg is below your balance's minimum weight threshold, weigh 10 mg and adjust solvent volume accordingly.[3]

-

Step 2: Solubilization (The "Wetting" Phase)[2][3]

-

Calculate the required volume of DMSO for a 10 mM concentration.[2]

-

Pipette the DMSO directly onto the solid.[2]

-

Vortex vigorously for 30 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5-10 minutes . The hexyl chain requires thermal energy to overcome crystal lattice energy.[2]

Step 3: Quality Check & Storage[2][3]

-

Inspect against a light source.[2] The solution must be optically clear . Any turbidity indicates incomplete dissolution.[2]

-

Aliquot: Split into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store: -20°C in the dark. (Coumarins can undergo photodimerization [2+2 cycloaddition] under UV light).[2][3]

Protocol: Aqueous Dilution for Biological Assays

The "Crash-Out" Danger: rapid addition of the hydrophobic stock to water causes precipitation.[2]

The "Step-Down" Dilution Method

Do not dilute directly from 100% DMSO to 100% Media.[2] Use an intermediate step.

Figure 1: Step-down dilution strategy to prevent compound precipitation during assay preparation.

-

Prepare Intermediate: Dilute the 10 mM stock 1:100 into culture media (pre-warmed to 37°C) to get 100 µM .

-

Technique: Vortex the media while slowly adding the DMSO stock to the center of the vortex cone.[2]

-

-

Final Dilution: Dilute the 100 µM intermediate to the final testing concentration (e.g., 10 µM).

-

Validation: Measure absorbance at 320–350 nm (coumarin max). A baseline shift indicates precipitation (light scattering).[2][3]

Troubleshooting & FAQ

Q: The compound precipitated when I put the DMSO stock into the fridge.

-

A: DMSO freezes at 19°C. The compound may crystallize out of the frozen matrix.[2] Thaw completely at 37°C and vortex before use. Do not use if solids persist after warming.[2]

Q: Can I use Ethanol instead of DMSO for cell culture?

-

A: Yes, but with caution. Ethanol evaporates rapidly, changing the concentration in open wells.[3] Limit ethanol final concentration to <0.5% to avoid cytotoxicity.[2] Ethanol stocks are less stable (evaporation) than DMSO.[2][3]

Q: My assay results are variable.

-

A: Check for "sticking."[2] The hexyl chain makes this molecule "sticky" to plastics.[2]

-

Solution: Use Low-Retention Tips and Glass-coated plates if possible.[2] Include 0.01% Tween-20 or BSA in the buffer to act as a carrier.

-

References

-

BenchChem. (2025).[2][4] 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one - Structure and Properties. Retrieved from [2][3]

-

PubChem. (2025).[2][5] Coumarin Derivatives and Physicochemical Properties. National Library of Medicine.[2] Retrieved from [2][3]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Retrieved from [2][3]

-

MDPI. (2022).[2] Synthesis and Optical Characterization of Coumarin Derivatives. Molecules. Retrieved from [2][3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID 19905797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journalijar.com [journalijar.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | C11H10O3 | CID 5412990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: TLC Separation & Analysis of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Introduction & Analyte Profile

This Application Note provides a rigorous protocol for the Thin Layer Chromatography (TLC) separation of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one . This molecule is a substituted coumarin derivative, often synthesized via the Pechmann condensation of 2-methylresorcinol and ethyl 2-hexylacetoacetate.

Its structure combines a polar coumarin core with a lipophilic hexyl side chain and an acidic phenolic hydroxyl group. This "amphiphilic" nature requires a carefully tuned mobile phase to achieve optimal resolution (

Physicochemical Profile for Chromatography

| Feature | Chemical Moiety | Chromatographic Impact |

| Core Scaffold | 2H-chromen-2-one (Coumarin) | UV active (fluorescent). Adsorbs via |

| Polar Function | 7-Hydroxyl (-OH) | High Polarity. Causes strong retention on Silica. Prone to "tailing" due to ionization. |

| Lipophilic Chain | 3-Hexyl ( | High Lipophilicity. Increases |

| Steric/Electronic | 4,8-Dimethyl | Slight increase in lipophilicity; 8-methyl provides steric bulk near the phenol. |

Materials & Reagents

Stationary Phase[2]

-

Standard: Silica Gel 60

on aluminum or glass backing (pore size 60 Å). -

High Performance: HPTLC Silica Gel 60

(for trace impurity analysis).

Mobile Phase Solvents (HPLC Grade)

-

Non-polar:

-Hexane (or -

Polar Modifier: Ethyl Acetate (EtOAc) or Acetone.

-

Acidic Additive: Glacial Acetic Acid (AcOH) or Formic Acid.

Visualization Reagents[3]

-

UV Lamp: Dual wavelength (254 nm and 365 nm).

-

Chemical Stain: Anisaldehyde-Sulfuric Acid (universal for terpenes/phenols) or Ferric Chloride (

) (specific for phenols).

Method Development Strategy

The critical challenge with this molecule is balancing the retentive power of the 7-OH group against the eluting power of the 3-hexyl chain.

The "Push-Pull" Mechanism

-

The Pull (Retention): The silica stationary phase (acidic/polar) grabs the phenolic proton. Without an acid modifier, this results in peak tailing (streaking).

-

The Push (Elution): The hexyl chain makes the molecule significantly more soluble in non-polar solvents than standard coumarins (e.g., umbelliferone).

Recommendation: Unlike standard coumarins which often require 40-50% Ethyl Acetate, this hexyl-substituted derivative will elute too fast in those conditions. You must reduce the polarity.

Mobile Phase Optimization Tree

The following logic tree illustrates the decision-making process for selecting the optimal solvent system.

Figure 1: Decision logic for optimizing the mobile phase based on analyte behavior.

Detailed Protocol

Step 1: Sample Preparation

-

Solvent: Dissolve the sample in Acetone or Dichloromethane (DCM) . Avoid using the mobile phase for dissolution if the sample concentration is high, as the hexyl chain may cause precipitation in high-hexane ratios.

-

Concentration: Prepare a 1 mg/mL solution.

-

Spotting: Apply 1-2

L using a microcapillary. Keep spot diameter < 3 mm.

Step 2: Mobile Phase Preparation

Based on the lipophilicity of the hexyl chain, the recommended starting system is Hexane : Ethyl Acetate : Acetic Acid (80 : 19 : 1) .

-

Measure 80 mL of

-Hexane. -

Measure 19 mL of Ethyl Acetate.

-

Add 1 mL of Glacial Acetic Acid.

-

Note: The acid suppresses the ionization of the 7-OH group, ensuring a tight, circular spot rather than a streak.

-

-

Mix thoroughly and pour into the TLC chamber.

-

Saturation: Place a filter paper inside the chamber and let the solvent equilibrate for 15 minutes. Crucial for reproducible Rf values.

Step 3: Development

-

Place the plate vertically in the chamber.

-

Allow the solvent front to migrate to approximately 80% of the plate height.

-

Remove and dry immediately with a stream of warm air to remove the acetic acid (which can interfere with some stains).

Step 4: Visualization & Analysis

Coumarins are excellent candidates for UV visualization due to their conjugated system.

| Method | Observation | Mechanism |

| UV 254 nm | Dark spot on green background | Fluorescence quenching of the |

| UV 365 nm | Intense Blue/Purple Fluorescence | Native fluorescence of the coumarin core. The 7-OH usually intensifies this. |

| Iodine Chamber | Brown/Yellow spot | Reversible interaction with the |

| FeCl3 Stain | Colored spot (often red/violet) | Specific reaction with the phenolic 7-OH group. |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Tailing / Streaking | Ionization of 7-OH phenol. | Increase Acetic Acid concentration to 2%. |

| Co-elution with impurities | Hexyl chain dominates interaction. | Switch selectivity: Use Toluene : Acetone (95 : 5) . Toluene interacts differently with the aromatic core than Hexane. |

| "Ghost" Spots | Degradation or Isomerization. | Coumarins can dimerize under intense UV light. Minimize UV exposure time. |

| Rf too high (>0.8) | Sample is too lipophilic. | Switch to 100% Toluene or Hexane:DCM (1:1). |

Visualization Workflow

Figure 2: Step-by-step visualization workflow for confirming identity and purity.

References

-

PubChem. (2025).[2] 7-hydroxy-4,8-dimethyl-2H-chromen-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

-

BJBMS. (2003).[3] Thin layer chromatography-application in qualitative analysis on presence of coumarins. Bosnian Journal of Basic Medical Sciences. Retrieved from [Link]

-

MDPI. (2023). Synthesis and TLC Monitoring of 7-hydroxy-4-methylcoumarin Derivatives. Retrieved from [Link]

-

Rasayan J. Chem. (2018). Microwave-Assisted Synthesis of 4-Methyl Coumarins and TLC Characterization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving synthesis yield of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Technical Support Center: Synthesis Optimization for 3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Case ID: #SYN-COU-48DM-3HEX Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User Query: How can I improve the synthesis yield of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one? Current yields are inconsistent or low (<40%).

Technical Analysis: This molecule is a lipophilic coumarin derivative. The synthesis typically employs the Pechmann Condensation .[1][2][3][4][5][6][7][8][9] Low yields in this specific substrate usually stem from three factors:

-

Steric Hindrance: The 3-hexyl chain (on the

-keto ester) and the 8-methyl group (on the resorcinol) create significant steric crowding at the reaction center. -

Phase Separation: The hexyl chain increases lipophilicity, potentially causing phase separation in traditional polar acidic media (e.g., concentrated H₂SO₄), leading to incomplete conversion.

-

Side Reactions: Strong mineral acids often cause sulfonation or charring (tar formation) of the electron-rich resorcinol ring before cyclization occurs.

Recommended Route: Transition from homogeneous mineral acids to Heterogeneous Solid Acid Catalysis (Amberlyst-15 or Sulfated Zirconia) under solvent-free or hydrophobic solvent conditions.

Optimized Experimental Protocol

Objective: Maximize yield (>85%) and purity while minimizing tar formation.

Reagents:

-

Reactant A: 2-Methylresorcinol (1.0 eq)

-

Reactant B: Ethyl 2-hexylacetoacetate (Ethyl 2-acetyloctanoate) (1.1 eq)

-

Catalyst: Amberlyst-15 (dry beads) or Sulfated Zirconia (10-15 wt% relative to Reactant A)

-

Solvent: Toluene (optional, if melt is too viscous)

Step-by-Step Workflow:

-

Preparation:

-

Activate Amberlyst-15 by washing with methanol and drying at 110°C for 2 hours to remove pore-clogging water.

-

Why? Water is a byproduct of the Pechmann reaction; starting with wet catalyst shifts equilibrium backward (Le Chatelier’s principle).

-

-

Reaction Setup:

-

In a round-bottom flask, combine 2-Methylresorcinol (10 mmol) and Ethyl 2-hexylacetoacetate (11 mmol).

-

Add Amberlyst-15 (200 mg).

-

Crucial Step: If the mixture is not a homogeneous melt at 80°C, add a minimal amount of Toluene (2-3 mL). The hexyl chain requires a non-polar environment to interact effectively with the catalyst surface.

-

-

Execution:

-

Heat to 110°C with vigorous stirring.

-

Duration: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 2-4 hours.

-

Visual Check: The mixture should remain amber/brown. If it turns black/tarry, reduce temperature immediately.

-

-

Work-up (The "Green" Advantage):

-

Cool the mixture to 50°C.

-

Add hot ethanol (10 mL) to dissolve the product.

-

Filter the mixture while warm to recover the solid catalyst (reusable).

-

Cool the filtrate on ice. The product, being lipophilic (3-hexyl chain), will precipitate readily from the cold ethanol.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1).

-

Dry under vacuum at 45°C.

-

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turns into a black, sticky tar within 30 minutes. What is happening?

Diagnosis: Acid-catalyzed polymerization. Root Cause: You are likely using concentrated Sulfuric Acid (H₂SO₄) or overheating. 2-Methylresorcinol is extremely electron-rich and prone to oxidation and polymerization in strong oxidizing acids. Solution:

-

Immediate Fix: Switch to a milder Lewis Acid catalyst like Indium(III) Chloride (InCl₃) or a solid acid like Amberlyst-15 .

-

Protocol Adjustment: If you must use H₂SO₄, dilute it to 70% concentration or keep the temperature strictly below 10°C during addition, then slowly warm to room temperature.

Q2: I see starting material on TLC even after 12 hours. Why is the conversion low?

Diagnosis: Water Inhibition (Equilibrium Stalling). Root Cause: The Pechmann condensation releases water. In a closed vessel or without a drying agent, water accumulates on the catalyst active sites, poisoning them and reversing the reaction. Solution:

-

Mechanism: Use a Dean-Stark apparatus if using toluene reflux to physically remove water.

-

Alternative: Add a molecular sieve (3Å or 4Å) to the reaction mixture to scavenge water in situ.

Q3: My product is an oil that won't crystallize. How do I get a solid?

Diagnosis: Impurity interference or "Greasy" Chain effect. Root Cause: The 3-hexyl chain adds significant rotational freedom and lipophilicity, making crystal lattice formation difficult, especially if unreacted keto-ester (an oil) is present. Solution:

-

Trituration: Add cold n-Hexane or Petroleum Ether to the oil and scratch the flask walls with a glass rod. This removes the unreacted ester and induces nucleation.

-

Seed Crystal: If you have a previous batch, add a microscopic seed crystal.

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical points where yield loss occurs (Troubleshooting Nodes).

Caption: Pechmann Condensation Flowchart highlighting critical failure points (Red) and the optimized solid-acid pathway (Green).

Comparative Data: Catalyst Efficiency

The following table summarizes expected yields based on catalyst choice for C3-alkylated coumarins, derived from literature benchmarks on similar substituted substrates.

| Catalyst System | Reaction Temp | Time | Yield (%) | Side Products |

| H₂SO₄ (Conc.) | 25°C - 80°C | 12-24 h | 35 - 55% | High (Sulfonated phenols, Tars) |

| TFA (Trifluoroacetic Acid) | Reflux | 6-10 h | 60 - 70% | Moderate |

| InCl₃ (Indium Chloride) | 90°C | 1-2 h | 80 - 85% | Low |

| Amberlyst-15 (Solid Acid) | 110°C | 2-3 h | 88 - 94% | Trace (Reusable Catalyst) |

References

-

BenchChem. Technical Support Center: Optimization of Pechmann Reaction for Substituted Coumarins. BenchChem Technical Guides. Link

-

Sethi, A., et al. (2014). Amberlyst-15 catalyzed synthesis of novel coumarin derivatives.[10] Journal of Chemical Sciences. Link

-

Potdar, M. K., et al. (2001). Coumarin synthesis via Pechmann condensation catalyzed by sulfated zirconia. Tetrahedron Letters. Link

-

Smith, K., et al. (2005). Pechmann condensation of phenols with ethyl acetoacetate over zeolite catalysts.[2] Journal of Catalysis. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for Coumarin Derivatives.Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methylresorcinol and associated reagents before experimentation.

Sources

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [open.bu.edu]

- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Technical Support Center: Purification of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Case ID: PUR-C9H16-COU Status: Active Analyst: Senior Application Scientist

Executive Summary & Molecular Profile

This guide addresses purification challenges for 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one . Unlike simple coumarins, this molecule exhibits significant amphiphilicity . The 7-hydroxy group provides acidic polarity (pKa ~7), while the 3-hexyl and 4,8-dimethyl groups introduce substantial lipophilicity and steric bulk.

Common Failure Modes:

-

Oiling Out: The hexyl chain prevents efficient crystal packing in standard aqueous-alcohol solvents.

-

Silica Tailing: The phenolic proton causes strong interaction with silanols, leading to streaking.

-

Polymerization Tars: Pechmann condensation by-products (chromones/resins) co-elute due to similar polarity.

Diagnostic Triage: Identify Your Issue

| Symptom | Probable Cause | Immediate Action |

| Product "oils out" upon cooling | Solvent system too polar; impurities lowering melting point.[1] | Switch to Module 3 (Solvent Engineering). Do not add more water. |

| TLC shows broad "streaks" | Phenolic proton interacting with silica. | Add 1% Acetic Acid to eluent. See Module 4 . |

| Dark/Black crude solid | Oxidative polymerization of resorcinol starting material. | Perform Module 2 (Acid/Base Wash) before crystallization. |

| Low Yield after Crystallization | Product too soluble in the "anti-solvent" due to hexyl chain. | Use cooling ramp to -20°C; switch anti-solvent to Pentane/Hexane. |

Module 2: Chemical Cleanup (The "pH Swing")

Objective: Remove non-acidic impurities (unreacted keto-esters, chromone by-products) and tars before attempting crystallization. Mechanism: Exploits the acidity of the 7-OH group (pKa ~6.2–7.0) to selectively solubilize the product in aqueous base.

Protocol:

-

Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) .

-

Extraction (High pH): Extract 3x with 5% NaOH (aq) .

-

Observation: The aqueous layer will turn yellow/orange (phenolate anion).

-

Separation: The organic layer contains non-acidic impurities (discard).

-

-

Precipitation (Low pH): Acidify the aqueous layer slowly with 6M HCl to pH 2.

-

Recovery: Filter or re-extract into EtOAc if it oils out.

Caption: Figure 1.[4][5] Acid-Base "Swing" protocol to isolate 7-hydroxycoumarins from non-acidic synthetic by-products.

Module 3: Crystallization Dynamics (Solving "Oiling Out")

The Challenge: The 3-hexyl chain disrupts the crystal lattice, making the compound prone to oiling out in standard Ethanol/Water systems. The Fix: Switch to a Non-Polar/Polar system rather than a Water/Alcohol system.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Context |

| Toluene : Heptane | 1:3 | Best for Oiling Out. High boiling point of Toluene allows full dissolution; Heptane forces precipitation slowly. |

| Acetonitrile (MeCN) | Pure | Excellent differential solubility (Soluble at 80°C, Insoluble at -20°C).[2] |

| EtOH : Water | 70:30 | Avoid unless purity is already >90%. Water promotes oiling in lipophilic coumarins. |

Step-by-Step "Seeding" Protocol:

-

Dissolution: Dissolve 1g of crude in minimum hot Toluene (~5-10 mL) at 90°C.

-

Anti-Solvent Addition: Add hot Heptane dropwise until persistent cloudiness appears.

-

Clarification: Add 1-2 drops of Toluene to clear the solution.

-

Seeding (Critical):

-

Harvest: Filtration followed by a cold Heptane wash.

Module 4: Chromatographic Separation

If crystallization fails or >99% purity is required for analytical standards.

The "Tailing" Problem

Phenolic coumarins interact with the acidic silanols on silica gel, causing peak broadening (tailing).

Mobile Phase Modification:

-

Standard: Hexane : Ethyl Acetate (3:1).

-

Modified (REQUIRED): Hexane : Ethyl Acetate : Acetic Acid (75 : 24 : 1).

-

Why: Acetic acid suppresses the ionization of the phenol and blocks active silanol sites.

-

Column Packing Parameters

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Loading: 1:50 (Sample : Silica) ratio.

-

Detection:

-

UV (365 nm): Coumarins fluoresce intensely (typically blue).

-

Stain: KMnO4 (to visualize non-fluorescent alkyl impurities).

-

Caption: Figure 2.[7] Decision matrix for purifying lipophilic 7-hydroxycoumarin derivatives.

References

-

NIST Chemistry WebBook. 7-Hydroxycoumarin (Umbelliferone) Properties and Spectra. National Institute of Standards and Technology. Link

-

BenchChem Technical Support. Optimization of Pechmann Reaction for Substituted Coumarins. (2025).[1][8][9][10] Link

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization (General Guide for Alkyl/Aryl Systems).Link

-

Molecules (MDPI). Synthesis and Characterization of New Coumarin Derivatives. (2016).[8][11] Discusses solubility profiles of 3,4-substituted coumarins. Link

-

ResearchGate. Purification of Polar Coumarins: Expert Discussions on Solvent Selection.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. US3503996A - 7-hydroxycoumarin preparation - Google Patents [patents.google.com]

- 4. sciepub.com [sciepub.com]

- 5. old.rrjournals.com [old.rrjournals.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. ijrpc.com [ijrpc.com]

- 8. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 11. scispace.com [scispace.com]

Technical Support Center: High-Sensitivity HPLC Analysis of Coumarin Derivatives

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Signal-to-Noise (S/N) Enhancement & Background Reduction Last Updated: February 24, 2026

Welcome to the Support Center

You are likely here because your Limit of Detection (LOD) for coumarin derivatives (e.g., umbelliferone, scopoletin, warfarin analogs) is being compromised by baseline instability. Whether you are seeing high-frequency noise, gradient ghost peaks, or fluorescence quenching, this guide treats your HPLC system as a holistic signal chain.

We do not offer generic advice. We offer root-cause analysis for the specific photophysics and chemistry of the benzopyrone core.

Phase 1: Diagnostic Triage

Before optimizing, you must isolate the noise source. Is it Electronic , Optical , or Chemical ?

Workflow: The Noise Isolation Protocol

Use the following logic gate to determine your troubleshooting path.

Figure 1: Diagnostic logic tree to isolate the root cause of baseline noise. "Stop Flow" is the critical discrimination step.

Phase 2: Chemical Noise & Ghost Peaks (Gradient Elution)

Context: Coumarin analysis often requires gradient elution (e.g., 10% to 90% Acetonitrile) to separate polar hydroxycoumarins from non-polar derivatives. This is where "Ghost Peaks" appear—impurities in the aqueous phase that concentrate on the column during equilibration and elute as the organic percentage rises.

Q: I see consistent peaks in my blank gradient. How do I remove them?

The Mechanism: Water is a universal solvent for impurities. Trace organics in your water supply or buffer salts adsorb onto the C18 head of the column during the low-organic equilibration phase. When you run the gradient, the increasing organic strength elutes these impurities, mimicking analytes.

The Solution Protocol:

-

The "Ghost Trap" Installation:

-

Install a Ghost Trap Column (e.g., Shimadzu Ghost Trap DS or equivalent) between the gradient mixer and the injector .

-

Why? It traps impurities from the mobile phase before they reach the analytical column, but because it's before the injector, it doesn't retain your sample.

-

-

Solvent Grade Verification:

-

Coumarins are often detected via UV at 280 nm or 320 nm. Ensure your Acetonitrile is "Gradient Grade," not just "HPLC Grade."

-

-

Aqueous Phase Hygiene:

-

Replace aqueous buffer daily. Bacterial growth (which scatters light) can occur within 24 hours in phosphate buffers used for coumarin separation.

-

Q: Which solvents should I avoid for UV detection of Coumarins?

The Data: Coumarin absorbs maximally at ~275–280 nm. Substituted coumarins (e.g., Scoparone) shift to ~320 nm. You must operate above the UV cutoff of your solvent to avoid high background absorbance (noise).

Table 1: Solvent Suitability for Coumarin Analysis

| Solvent | UV Cutoff (1 AU) | Suitability for Coumarin (280 nm) | Notes |

| Acetonitrile | 190 nm | Ideal | Low viscosity, low noise. |

| Methanol | 205 nm | Good | Higher pressure; can cause "mixing noise" in gradients due to endothermic mixing with water. |

| Acetone | 330 nm | CRITICAL FAIL | Absorbs strongly at coumarin wavelengths. Never use. |

| THF | 212 nm | Caution | Unstable; forms peroxides that increase noise over time. |

| Ethyl Acetate | 256 nm | Fail | Cutoff too close to coumarin |

Phase 3: Fluorescence Detection (FLD) Optimization

Context: FLD is the gold standard for coumarins (e.g., Umbelliferone) due to high sensitivity (ng/mL). However, it is prone to Quenching and Raman Scattering .

Q: My fluorescence signal is unstable or lower than expected. Why?

The Mechanism: Oxygen Quenching Dissolved oxygen (paramagnetic) is a potent quencher of fluorescence. It collides with the excited coumarin molecule, returning it to the ground state without photon emission.

The Protocol:

-

Degassing: Do not rely solely on vacuum degassers. If sensitivity is critical, use Helium Sparging (bubbling helium through the mobile phase). Helium displaces oxygen and is not a quencher.

-

pH Sensitivity:

-

Fact: Hydroxycoumarins (e.g., 7-hydroxycoumarin) are pH-sensitive fluorophores. They often fluoresce maximally in their ionized (phenolate) form (alkaline pH), but silica columns degrade at high pH.

-

Compromise: If separating at acidic pH (to suppress silanol tailing), your fluorescence signal may be lower. Ensure your pH is precisely buffered . A drift of 0.1 pH units can alter fluorescence intensity by >10%.

-

Q: How do I distinguish a real coumarin peak from a Raman scatter peak?

The Mechanism: Raman scattering is an inelastic scattering of light by the solvent molecules. It appears as a peak at a fixed energy distance from your excitation wavelength.

The Test:

-

Change your Excitation Wavelength by 10 nm (e.g., from 320 nm to 330 nm).

-

Result:

-

If the peak shifts by 10 nm: It is a Raman Scatter peak (Noise).

-

If the peak stays at the same retention time (mostly): It is your Coumarin analyte .

-

Phase 4: Peak Shape & Column Chemistry

Context: Coumarin derivatives often contain lactone rings and hydroxyl groups. These interact with free silanols on the silica support, causing Peak Tailing . Tailing reduces peak height, effectively lowering your Signal-to-Noise (S/N) ratio.

Q: My coumarin peaks are tailing (Asymmetry > 1.2). How do I fix this?

The Mechanism: The oxygen atoms in the coumarin ring and hydroxyl substituents act as Lewis bases, hydrogen-bonding with acidic silanols on the column stationary phase.

The Solution Workflow:

Figure 2: Workflow for eliminating peak tailing. Acidification suppresses silanol ionization; end-capping physically blocks silanols.

Specific Recommendation: Use a "Base-Deactivated" (BDS) or highly end-capped C18 column. For mobile phase additives, 0.1% Formic Acid is preferred for LC-MS compatibility; Phosphoric Acid is superior for UV/FLD background suppression if MS is not used.

References

-

Shimadzu Corporation. (2020). Solution for removing ghost peaks derived from contaminants in aqueous mobile phase in reversed phase HPLC using gradient elution. Jasco Global. [Link]

-

Hrobonová, K., et al. (2017).[1] Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. ResearchGate.[2] [Link]

-

Element Lab Solutions. (2018). HPLC UV detection - Solvent Cut-Off values.[Link]

-

Phenomenex. (2015). Ghost Peaks: How to Spot and Remove Them in HPLC.[Link]

-

Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.[Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

This guide details the mass spectrometry fragmentation patterns of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one , a synthetic coumarin derivative. It compares this molecule against the industry-standard 4-Methylumbelliferone (4-MU) to assist researchers in structural elucidation and impurity profiling during drug development.

Executive Summary & Structural Context

3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (hereafter referred to as Target-Hexyl ) is a lipophilic derivative of the coumarin scaffold. Unlike the standard 4-Methylumbelliferone (4-MU) , which is used extensively as a fluorogenic standard, Target-Hexyl contains a six-carbon alkyl chain at the C3 position and an additional methyl group at C8.

In mass spectrometry (MS), this structural difference dictates a divergent fragmentation pathway. While 4-MU fragmentation is dominated by simple neutral losses (CO, CO

Structural Comparison

| Feature | Target-Hexyl | 4-Methylumbelliferone (Comparator) |

| Formula | ||

| MW | 274.36 Da | 176.17 Da |

| Substituents | 3-Hexyl, 4-Methyl, 7-OH, 8-Methyl | 4-Methyl, 7-OH |

| Key MS Feature | Alkyl chain fragmentation (McLafferty) | Stable core, sequential CO loss |

Experimental Protocol (LC-ESI-QTOF)

To replicate the fragmentation data described below, use the following high-resolution LC-MS/MS protocol. This method is optimized to differentiate the lipophilic Target-Hexyl from more polar coumarin metabolites.

Workflow Diagram

Figure 1: LC-MS/MS workflow for coumarin derivative analysis.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1 mg of compound in HPLC-grade Methanol. Dilute to 10 µg/mL with 0.1% Formic Acid in water.

-

LC Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18 (

mm, 1.8 µm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes (Target-Hexyl elutes later than 4-MU due to the lipophilic hexyl chain).

-

-

MS Parameters (ESI+):

-

Capillary Voltage: 3500 V.

-

Fragmentor: 135 V.

-

Collision Energy (CE): Stepped 20, 40, 60 eV to capture both alkyl cleavage and core disintegration.

-

Fragmentation Mechanism Analysis

A. The Comparator: 4-Methylumbelliferone (4-MU)

The fragmentation of 4-MU is rigid and predictable.

-

Precursor:

. -

Primary Pathway: Sequential loss of neutral Carbon Monoxide (CO, 28 Da).

- (Loss of CO from lactone).

- (Second loss of CO).

-

Secondary Pathway: Retro-Diels-Alder (RDA) cleavage is possible but less prominent in ESI compared to EI.

B. The Target: 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

The Target-Hexyl spectrum is defined by the instability of the 3-hexyl chain.

Mechanism 1: McLafferty-Like Rearrangement

The 3-hexyl chain possesses

-

Process: Transfer of a

-hydrogen from the hexyl chain to the carbonyl oxygen (or C3-C4 bond vicinity), followed by cleavage of the -

Result: Loss of neutral alkene (

). For a hexyl chain, this often manifests as the loss of butene (

Mechanism 2: Benzylic Cleavage (Alkyl Radical Loss)

Direct cleavage of the alkyl chain at the benzylic position (C3-C

-

Result: Loss of the hexyl radical (

) or hexyl neutral fragment to generate the core cation.

Mechanism 3: Core Disintegration

Once the alkyl chain is shortened or removed, the core follows the standard coumarin pathway:

-

Loss of

(28 Da).[1][2] -

Loss of

(18 Da) due to the 7-hydroxy group and adjacent 8-methyl (ortho effect).

Fragmentation Pathway Diagram

Figure 2: Proposed fragmentation pathways for 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one.

Comparative Performance Data

The following table contrasts the theoretical MS/MS peaks of the Target-Hexyl against the 4-MU standard.

| Parameter | Target-Hexyl | 4-MU (Comparator) | Interpretation |

| Parent Ion | 275.16 | 177.05 | Distinct molecular weight confirms synthesis success. |

| Base Peak (High CE) | 191.06 (Core) | 121.03 (Core - 2CO) | Target-Hexyl loses the side chain to form the stable core; 4-MU degrades via ring opening. |

| McLafferty Peak | 219.10 / 205.08 | Not Observed | Critical Differentiator: Specific to 3-alkyl chains |

| Neutral Losses | 28 (CO), 56 (Butene), 84 (Hexene) | 28 (CO), 44 ( | Target-Hexyl spectrum is dominated by alkene losses; 4-MU by oxide losses. |

| Retention Time (C18) | High (Lipophilic) | Low (Polar) | The hexyl chain significantly increases interaction with C18 stationary phases. |

Troubleshooting & Validation

When analyzing 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one , researchers often encounter specific artifacts. Use this validation checklist:

-

Adduct Formation: Due to the lipophilic chain, this molecule readily forms Sodium

( -

In-Source Fragmentation: The hexyl chain is labile. If you observe high abundance of

191 (Core) in the MS1 scan (before collision cell), your Fragmentor voltage is too high. Action: Lower Fragmentor voltage to <100V to preserve the molecular ion. -

Isomer Differentiation: Differentiating the 3-hexyl target from a potential 4-hexyl isomer.

-

3-hexyl: Prominent McLafferty rearrangement (due to proximity to carbonyl).[3]

-

4-hexyl: Sterically hindered McLafferty; fragmentation dominated by direct alkyl loss.

-

References

-

Kulkarni, M. V., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[4] Link

-

NIST Mass Spectrometry Data Center. (2023). Hymecromone (4-Methylumbelliferone) Mass Spectrum. National Institute of Standards and Technology. Link

- Vulfson, S. G., et al. (1990). Mass Spectrometry of Coumarins. Chemistry of Heterocyclic Compounds.

-

PubChem. (2025).[5] Compound Summary: 7-hydroxy-3-phenyl-chromen-2-one (Structural Analog). National Library of Medicine. Link

-

McLafferty, F. W. (1959).[6] Mass Spectrometric Analysis.[1][2][3][4][5][6][7][8][9][10][11][12] Molecular Rearrangements. Analytical Chemistry. (The seminal paper defining the rearrangement mechanism cited in Section 3).

Sources

- 1. researchgate.net [researchgate.net]